N-Acetyl-S-benzyl-L-cysteine

Occupational Toxicology Biomonitoring Analytical Chemistry

Occupational biomonitoring programs often miss low-level toluene exposure due to non-specific markers. N-Acetyl-S-benzyl-L-cysteine (benzylmercapturic acid) is the definitive urinary biomarker, delivering: • Detection down to 15 ppm toluene exposure, surpassing hippuric acid & o-cresol • High-fidelity substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80) assays • Consistently converted from S-benzyl-L-cysteine at a concentration-independent rate for reproducible model systems Supplied as a white to off-white powder (≥95% purity), ready for analytical toxicology and enzyme research.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 19542-77-9
Cat. No. B022183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-benzyl-L-cysteine
CAS19542-77-9
SynonymsN-Acetyl-S-(phenylmethyl)-L-cysteine;  N-Acetyl-3-(benzylthio)-alanine;  Benzylmercapturic Acid;  Acetyl Benzyl Cysteine;  S-Benzylmercapturic Acid; 
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
InChIKeyBJUXDERNWYKSIQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-S-benzyl-L-cysteine: Mercapturic Acid Metabolite


N-Acetyl-S-benzyl-L-cysteine (CAS 19542-77-9), also known as benzylmercapturic acid (BMA), is an S-substituted N-acetyl-L-cysteine derivative that functions as a key mercapturic acid metabolite in the detoxification pathway of xenobiotics, most notably the industrial solvent toluene [1]. As a defined metabolite, it serves as a highly specific urinary biomarker for assessing occupational exposure, distinct from less specific alternatives . The compound is also widely utilized as a model substrate for the enzyme cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), a critical catalyst in the final step of mercapturic acid biosynthesis [2].

Biomarker
Supports occupational toluene exposure monitoring with reported high specificity
Enzyme Substrate
Reported highest-activity substrate for cysteine-S-conjugate N-acetyltransferase in mercapturic acid pathway
Transport Probe
Active transport kinetics probe for renal mercapturic acid pathway characterization

Why N-Acetyl-S-benzyl-L-cysteine Is Irreplaceable


Substituting N-Acetyl-S-benzyl-L-cysteine with a generic analog like N-acetylcysteine (NAC) or its precursor S-benzyl-L-cysteine can lead to assay failure or misidentification of metabolic pathways. N-Acetyl-S-benzyl-L-cysteine is not merely a simple derivative; its specific N-acetylation and S-benzyl substitution dictate its unique role as both a specific enzyme substrate and a high-fidelity biomarker. For instance, its precursor, S-benzyl-L-cysteine, is an active transport substrate with a defined Michaelis-Menten constant (Km) of 1.8 mmol/L, and is converted to N-Acetyl-S-benzyl-L-cysteine at a constant, concentration-independent rate, a kinetic property crucial for its use in model systems [1]. Furthermore, the L-stereoisomer is essential for biological recognition, as studies show that the D-cysteine derivative undergoes partial inversion in vivo, leading to inconsistent metabolic outcomes [2]. The following evidence quantifies these essential and non-interchangeable characteristics.

N-Acetylcysteine (NAC)
Lacks S-benzyl substitution; may not support acetyltransferase activity or serve as a urinary biomarker substitute.
S-Benzyl-L-cysteine precursor
Direct use shifts uptake kinetics from active transport to passive, altering metabolic modeling and biomarker identity.
D-Cysteine stereoisomer
Partial in vivo inversion may introduce inconsistent pathway outcomes; L-isomer required for reproducible metabolic studies.

N-Acetyl-S-benzyl-L-cysteine Differentiation Evidence


Biomarker Specificity for Toluene Exposure

N-Acetyl-S-benzyl-L-cysteine (BMA) is a demonstrably superior urinary biomarker for occupational toluene exposure compared to traditional markers hippuric acid and o-cresol. A head-to-head comparative study concluded that BMA is more sensitive and specific [1]. Quantitatively, BMA can detect toluene exposure at levels as low as 15 ppm, whereas hippuric acid and o-cresol are less sensitive and subject to significant interference from dietary sources, leading to high background levels that mask low-level occupational exposure [1].

Urinary Biomarker Sensitivity
Head-to-head
BMA vs Hippuric acid / o-cresol
Detectable at 15 ppm toluene; traditional markers limited by dietary background
Supports low-level occupational exposure monitoring
Human urinalysis study; dietary background masks traditional markers
Occupational Toxicology Biomonitoring Analytical Chemistry

Enzyme Substrate Activity Hierarchy

In the mercapturic acid pathway, the precursor S-benzyl-L-cysteine is the preferred substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80). A class-level comparison of enzyme activity shows that S-benzyl-L-cysteine exhibits the highest activity among a series of S-substituted cysteines. The order of decreasing activity is S-benzyl-L-cysteine > S-butyl-L-cysteine > S-propyl-L-cysteine > O-benzyl-L-serine > S-ethyl-L-cysteine [1]. This establishes the benzyl-substituted cysteine as the optimal model substrate for this key detoxification enzyme.

Substrate Activity Ranking
Class-level
S-benzyl-L-cysteine > S-butyl > S-propyl > O-benzyl > S-ethyl
S-benzyl analog shows highest relative substrate activity for N-acetyltransferase
Enzyme classification data; individual kinetic constants not provided
Enzymology Xenobiotic Metabolism Biochemistry

Active Transport Kinetics of Precursor

The precursor to N-Acetyl-S-benzyl-L-cysteine, S-benzyl-L-cysteine, is taken up by renal proximal tubule cells via an active transport system that follows Michaelis-Menten kinetics. A study using opossum kidney (OK) cells determined the Michaelis-Menten constant (Km) for this transport to be 1.8 mmol/L and the maximum concentration gradient (Δcmax) to be 19.4 mmol/L [1]. This active, saturable uptake mechanism is a key differentiator from passive diffusion, which governs the cellular entry of simpler analogs like N-acetylcysteine.

Cellular Uptake Kinetics
Reported
Km 1.8 mmol/L | Δcmax 19.4 mmol/L
Active, saturable transport in renal cell model
Opossum kidney (OK) cell line
Cellular Transport Pharmacokinetics Renal Physiology

Assay Specificity vs. 4-Nitro Analog

In the development of non-radioactive assays for cysteine-S-conjugate N-acetyltransferase, the substrate 4-nitro-S-benzyl-L-cysteine was compared to the traditional substrate S-benzyl-L-cysteine (which is converted to N-Acetyl-S-benzyl-L-cysteine). While the 4-nitro analog offers UV detectability, its kinetic parameters differ. The Km of S-4-nitrobenzyl-L-cysteine was determined to be 0.0291 mM, compared to a Km of 0.064 mM for S-benzyl-L-cysteine under identical conditions (pH 7.5, 37°C) [1]. This nearly 2.2-fold difference in substrate affinity highlights that the two analogs are not kinetically equivalent and cannot be used interchangeably for accurate kinetic modeling without re-validation.

Enzyme Affinity (Km)
Reported
S-Benzyl-L-cysteine Km 0.064 mM
4-Nitro-S-benzyl-L-cysteine Km 0.0291 mM
2.2-fold higher Km
Substrates not kinetically interchangeable; affinity difference impacts assay development
In vitro, pH 7.5, 37°C
Analytical Method Development HPLC Assay Enzyme Kinetics

N-Acetyl-S-benzyl-L-cysteine Applications


Occupational Biomonitoring of Toluene

N-Acetyl-S-benzyl-L-cysteine is the gold standard urinary biomarker for assessing occupational exposure to toluene. Its superior sensitivity and specificity over traditional markers like hippuric acid and o-cresol allow for reliable detection at low exposure levels (down to 15 ppm), making it an essential analytical standard for industrial hygiene laboratories and regulatory compliance studies [1].

Renal Mercapturic Acid Pathway Model

The compound's precursor, S-benzyl-L-cysteine, serves as the ideal model substrate to study the mercapturic acid biosynthesis pathway. Its active, saturable transport into renal proximal tubule cells (Km = 1.8 mmol/L) and subsequent conversion to N-Acetyl-S-benzyl-L-cysteine provides a quantifiable and physiologically relevant system for investigating drug detoxification, nephrotoxicity, and drug-drug interactions at the transporter level [2].

N-Acetyltransferase Assay Development

The S-benzyl analog is the highest-activity substrate for cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80), making it the compound of choice for developing sensitive enzyme assays. The availability of quantitative kinetic data for both the compound and its 4-nitro analog allows researchers to select the appropriate substrate for their analytical needs, whether prioritizing biological relevance or UV detectability for HPLC method development [3].

Application
Selection Property
Validation Focus
Occupational Toluene Biomonitoring
Urinary biomarker specificity vs dietary interferents
Low-concentration exposure detection validation
Renal Mercapturic Acid Pathway Modeling
Active transport substrate kinetics
Saturable uptake characterization in renal cell models
N-Acetyltransferase Assay Development
Substrate activity and kinetic parameter selection
Kinetic comparability assessment for native vs chromogenic substrates

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